Tanshindiol C

Overview

Description

Tanshindiol C is a naturally occurring compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. It belongs to the class of abietane-type norditerpenoid quinones and has garnered significant attention due to its diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol C involves a concise and efficient approach from a ubiquitous ene intermediate. This intermediate is derived from Tanshinol B, synthesized in a 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthesis process is step-economic, greatly improving synthetic efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis approach mentioned above can be adapted for large-scale production, given its efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Tanshindiol C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a S-adenosylmethionine-competitive inhibitor of EZH2 (Histone Methyltransferase) and an activator of both Nrf2 and Sirtuin 1 in macrophages .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: Used as a model compound for studying abietane-type norditerpenoid quinones.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Exhibits significant anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Industry: Potential applications in developing new therapeutic agents and health supplements.

Mechanism of Action

Tanshindiol C is part of the tanshinone family, which includes other compounds such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone . These compounds share similar structural features and pharmacological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual role as an EZH2 inhibitor and activator of Nrf2 and Sirtuin 1, making it a promising candidate for both anticancer and cardiovascular therapies.

Comparison with Similar Compounds

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Tanshindiol C stands out for its multifaceted biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Tanshindiol C (TanC), a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer treatment and cardiovascular health. This article presents a comprehensive overview of TanC's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of this compound

This compound is a major active ingredient in Salvia miltiorrhiza, a traditional Chinese medicinal herb known for its therapeutic properties. It has been studied for its effects on various diseases, including cancer and cardiovascular disorders.

2.1 Anti-Cancer Activity

TanC has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research indicates that TanC modulates the expression of microRNAs (miRNAs), specifically miR-491-3p, which plays a critical role in the regulation of the c-MYC oncogene, leading to reduced cancer cell viability and increased apoptosis rates .

Key Findings:

- Cell Lines Tested : A549, H358, SK-MES-1, H1299.

- Concentration Range : 0 μM to 100 μM.

- Effects : Dose-dependent growth inhibition in NSCLC cells without affecting normal bronchial epithelial cells .

2.2 Inhibition of EZH2 Activity

TanC has been identified as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key player in histone methylation associated with tumorigenesis. In vitro studies demonstrated that TanC significantly inhibits EZH2's methyltransferase activity, resulting in decreased levels of tri-methylated histone H3 lysine-27 in cancer cells .

IC50 Values:

- This compound: 0.55 μM against EZH2 activity.

3. Cardiovascular Protective Effects

TanC exhibits protective effects against oxidized low-density lipoprotein (oxLDL)-induced foam cell formation, which is crucial in atherosclerosis development. It activates the Prdx1/ABCA1 signaling pathway, promoting cholesterol efflux from macrophages and thereby reducing foam cell formation .

Experimental Details:

- Concentration Tested : 1, 3, and 10 μM.

- Mechanism : Activation of Prdx1/ABCA1 signaling pathway.

4. Comparative Biological Activity

5. Case Studies and Clinical Trials

Recent studies have highlighted the potential clinical applications of TanC in treating various conditions:

- Cancer Treatment : A study involving NSCLC patients showed promising results when treated with TanC, indicating its potential as a therapeutic agent in oncology.

- Atherosclerosis Management : Clinical observations suggest that TanC may be beneficial in managing cardiovascular diseases by mitigating foam cell formation.

Properties

IUPAC Name |

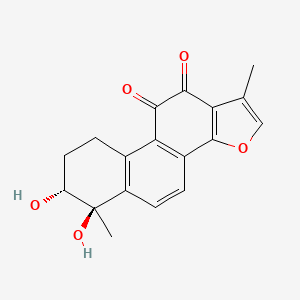

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914287 | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-71-9, 96839-30-4 | |

| Record name | Tanshindiol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Przewaquinone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.